N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide
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Overview
Description
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxypiperidine moiety attached to a phenyl ring, further connected to a methylbenzamide group. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Methoxypiperidine Intermediate: The initial step involves the synthesis of 4-methoxypiperidine through the reaction of piperidine with methanol in the presence of a catalyst.
Coupling with Phenyl Group: The methoxypiperidine intermediate is then coupled with a phenyl group using a suitable coupling agent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Amidation Reaction: The final step involves the reaction of the coupled product with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are used.
Major Products
Oxidation: Formation of N-[4-(4-Hydroxypiperidin-1-YL)phenyl]-2-methylbenzamide.
Reduction: Formation of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzylamine.
Substitution: Formation of substituted derivatives such as N-[4-(4-Methoxypiperidin-1-YL)-3-nitrophenyl]-2-methylbenzamide.
Scientific Research Applications
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The methoxypiperidine moiety may interact with neurotransmitter receptors, while the benzamide group can bind to enzyme active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-Methylpiperazin-1-YL)phenyl]-2-methylbenzamide
- N-[4-(4-Methoxypiperidin-1-YL)phenyl]nicotinamide
- N-[4-(4-Methoxypiperidin-1-YL)phenyl]benzenesulfonamide
Uniqueness
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide stands out due to its unique combination of a methoxypiperidine moiety and a methylbenzamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-5-3-4-6-19(15)20(23)21-16-7-9-17(10-8-16)22-13-11-18(24-2)12-14-22/h3-10,18H,11-14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUPVBNUJKPCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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